molecular formula C16H14O3 B1360360 Methyl 4-(4-methylbenzoyl)benzoate CAS No. 64141-11-3

Methyl 4-(4-methylbenzoyl)benzoate

Cat. No.: B1360360
CAS No.: 64141-11-3
M. Wt: 254.28 g/mol
InChI Key: VOWAVMDPONAQPR-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylbenzoyl)benzoate: is an organic compound with the molecular formula C16H14O3 . It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(4-methylbenzoyl)benzoate can be synthesized through the esterification of 4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with the use of specialized equipment such as esterification towers, distillation columns, and water separators to ensure high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like (e.g., bromine) or (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(4-methylbenzoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • Methyl 4-methylbenzoate
  • 4-methylbenzoic acid methyl ester
  • Ethylene di-4-methylbenzoate

Comparison: Methyl 4-(4-methylbenzoyl)benzoate is unique due to the presence of both a methyl and a benzoyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the additional benzoyl group enhances its ability to participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(4-methylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWAVMDPONAQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214352
Record name Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64141-11-3
Record name Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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